Zebularine CEP

Vue d'ensemble

Description

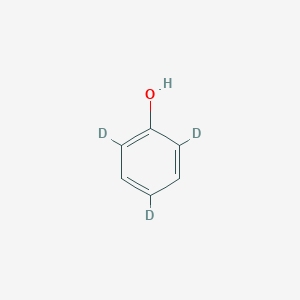

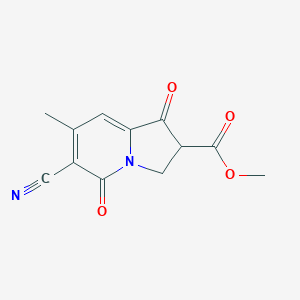

Zebularine, chemically known as 1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one, is a cytidine analog that lacks the exocyclic 4-amino group of cytidine. This structural modification confers unique biological properties, making zebularine a potent inhibitor of both cytidine deaminase and DNA cytosine methyltransferase . The inhibition of these enzymes is significant because it affects the epigenetic regulation of gene expression, which is often altered in cancer. Zebularine has been shown to induce demethylation and reactivation of silenced genes, thereby exerting antitumor effects .

Synthesis Analysis

The unique chemical structure of zebularine, which is essentially 4-deamino cytidine, increases its electrophilic character. This property not only makes zebularine an effective inhibitor of key enzymes involved in nucleic acid metabolism but also a versatile starting material for the synthesis of complex nucleosides . The stability of zebularine under physiological conditions is a significant advantage over other nucleoside analogs, which are often unstable and toxic .

Molecular Structure Analysis

Zebularine's molecular structure, which resembles that of cytidine but without the 4-amino group, allows it to incorporate into DNA. This incorporation is crucial for its mechanism of action as a DNA methylation inhibitor. By targeting DNA cytosine methyltransferase, zebularine can prevent the methylation of cytosine bases, which is a common epigenetic modification associated with gene silencing in cancer .

Chemical Reactions Analysis

As an inhibitor of cytidine deaminase, zebularine prevents the deamination of cytidine, which is a key step in the catabolism of this nucleoside. By inhibiting DNA cytosine methyltransferase, zebularine also prevents the addition of methyl groups to cytosine bases in DNA, a modification that can lead to the silencing of tumor suppressor genes . These chemical reactions are central to the antitumor activity of zebularine.

Physical and Chemical Properties Analysis

Zebularine is a stable compound that can be administered orally, a significant advantage for potential clinical use. Its stability and low toxicity profile make it a promising candidate for cancer chemotherapy. Zebularine preferentially targets cancer cells, exhibiting greater growth inhibition and gene reactivation in cancer cell lines compared to normal cells . This selectivity is likely due to the altered methylation patterns and metabolic states of cancer cells, which make them more susceptible to zebularine's effects .

Applications De Recherche Scientifique

Tumor Growth Inhibition and Apoptosis Induction

Zebularine has been identified as a potent inhibitor of both cytidine deaminase and DNA methylation. It shows significant potential in delaying tumor growth and inducing apoptosis in breast cancer models. A study conducted on genetically engineered MMTV-PyMT transgenic mice showed a notable delay in mammary tumor growth and increased tumor cell necrosis and apoptosis after zebularine treatment. This suggests its promise in cancer treatment by inhibiting DNA methyltransferase (Chen et al., 2011).

Epigenetic Therapy in Cancer

Zebularine's role as an epigenetic therapy agent in cancer has been extensively studied. It acts as a mechanism-based inhibitor of DNA methylation, playing a crucial role in the reactivation of hypermethylated and silenced regulatory genes in cancer. This reactivation can potentially lead to novel therapies for treating cancer (Yoo, Cheng, & Jones, 2004).

Pharmacokinetics and Oral Bioavailability

Research into the pharmacokinetics and oral bioavailability of zebularine in various species, including mice, rats, and rhesus monkeys, has provided valuable insights into its potential clinical applications. The studies revealed limited oral bioavailability, which is an important consideration for its use as a therapeutic agent (Holleran et al., 2005).

Selective Cancer Cell Targeting

Zebularine demonstrates a unique property of being preferentially incorporated into cancer cell DNA, thereby exhibiting greater gene expression and cell growth inhibition in cancer cell lines compared to normal fibroblasts. This selective action towards cancer cells enhances its potential as an anticancer therapy (Cheng et al., 2004).

Role in Regenerative Medicine

A novel application of zebularine in regenerative medicine has been explored, where it was found to stimulate complex tissue regeneration in a model of ear pinna injury in mice. This study opens avenues for using epigenetic drugs like zebularine in inducing regenerative responses in adult mammals (Sass et al., 2019).

Sustained Demethylation in Cancer Cells

Continued application of zebularine has been shown to sustain demethylation and maintain gene expression over extended periods, preventing remethylation. This property is critical in considering long-term therapeutic applications in cancer treatment (Cheng et al., 2004).

Propriétés

IUPAC Name |

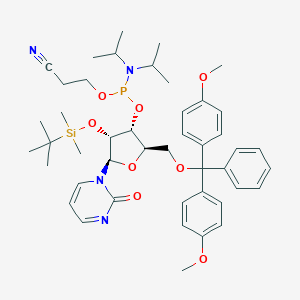

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zebularine CEP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)

![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)

![(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B121294.png)